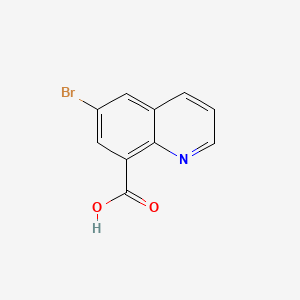

6-Bromoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPABRQMUPPNSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214776 | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64507-38-6 | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064507386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDR46V4A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromoquinoline-8-carboxylic acid from 6-bromo-8-cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 6-bromoquinoline-8-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from its nitrile precursor, 6-bromo-8-cyanoquinoline. This document, intended for an audience of researchers and professionals in the chemical sciences, offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical aspects of this chemical transformation.

Introduction: The Significance of this compound

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and functional materials. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of their biological and physical properties. This compound, in particular, serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents and specialized ligands. The presence of the bromine atom and the carboxylic acid group at positions 6 and 8, respectively, offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.

This guide focuses on a crucial synthetic step: the hydrolysis of the cyano group of 6-bromo-8-cyanoquinoline to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and its successful execution is paramount for the efficient production of the target molecule.

The Core Transformation: Hydrolysis of an Aryl Nitrile

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[1] The choice between acidic and basic conditions often depends on the overall stability of the starting material and the desired product to the reaction environment.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid.[2]

For the synthesis of this compound, both methods are theoretically applicable. However, the quinoline nucleus is generally stable under both acidic and basic conditions, allowing for flexibility in the choice of catalyst. This guide will present a robust protocol utilizing basic hydrolysis, which often provides excellent yields and is readily scalable.

Visualizing the Synthesis

The overall synthetic transformation can be visualized as a single-step conversion of the cyano group to a carboxylic acid.

Caption: Synthetic route from 6-bromo-8-cyanoquinoline to this compound.

Detailed Experimental Protocol: Basic Hydrolysis

This protocol provides a step-by-step method for the synthesis of this compound from 6-bromo-8-cyanoquinoline via basic hydrolysis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Recommendation |

| 6-Bromo-8-cyanoquinoline | >98% Purity | Commercially Available |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade | Standard Chemical Supplier |

| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |

| Deionized Water (H₂O) | ||

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-8-cyanoquinoline (1.0 eq.) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[2] A typical solvent ratio is 10 volumes of the alcohol to 2 volumes of the aqueous base solution.[2]

-

Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction proceeds slowly, the temperature can be cautiously increased.

-

Workup - Removal of Solvent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dilute the remaining aqueous residue with deionized water (approximately 10 volumes). Wash the aqueous solution with dichloromethane (2 x 5 volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches approximately 3-4. The desired product, this compound, will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation and Expected Outcomes

| Parameter | Expected Value/Observation |

| Yield | A well-optimized reaction can be expected to yield the product in the range of 80-95%. |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | The melting point should be sharp and consistent with literature values. |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the quinoline ring protons. The disappearance of the cyano group signal and the appearance of a broad singlet for the carboxylic acid proton (typically downfield) are key indicators of a successful reaction. The integration of the signals should be consistent with the structure. |

| ¹³C NMR | The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon (typically in the range of 165-185 ppm) and the disappearance of the nitrile carbon signal (around 115-125 ppm). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (252.06 g/mol ).[3] The isotopic pattern characteristic of a bromine-containing compound should also be observed. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiment.

-

Reagent Handling:

-

Sodium Hydroxide/Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes. Handle in a well-ventilated area.

-

Concentrated Hydrochloric Acid: This is a corrosive acid that releases pungent and corrosive fumes. Handle only in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

-

Reaction Conditions: The reaction is performed at elevated temperatures (reflux). Ensure that the glassware is properly assembled and clamped to prevent any accidents.

-

Waste Disposal: Dispose of all chemical waste according to the established safety protocols of your institution.

Conclusion

The synthesis of this compound from 6-bromo-8-cyanoquinoline is a straightforward and efficient process when conducted with care and precision. The basic hydrolysis protocol outlined in this guide provides a reliable method for achieving high yields of the desired product. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently produce this valuable intermediate for their ongoing research and development endeavors.

References

-

Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]

Sources

Hydrolysis of 6-bromoquinoline-8-carbonitrile to carboxylic acid

An In-Depth Technical Guide to the Hydrolysis of 6-bromoquinoline-8-carbonitrile

Introduction: The Significance of Quinoline Carboxylic Acids

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, quinoline carboxylic acids are crucial intermediates in the synthesis of compounds ranging from antibacterial to anticancer agents.[1][3] The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, offering a robust route to these valuable molecules from readily accessible precursors.[4][5][6]

This guide provides a comprehensive technical overview of the hydrolysis of 6-bromoquinoline-8-carbonitrile to 6-bromoquinoline-8-carboxylic acid. We will explore the underlying chemical principles, compare acidic and basic hydrolysis pathways, provide detailed experimental protocols, and discuss methods for reaction monitoring, product purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-tested insights into this important synthetic transformation.

Core Principles of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8] Due to the low reactivity of the nitrile group with water alone, the reaction requires catalysis by either a strong acid or a strong base and is typically accelerated by heating.[7][9][10]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][11][12] The resulting protonated amide intermediate then undergoes further hydrolysis to yield the carboxylic acid and an ammonium salt as a byproduct.[11][12] The final deprotonation of the ammonium ion by water is a key driving force for the reaction, rendering the overall process essentially irreversible.[11]

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[8][11] This process is generally harsher and may require more forcing conditions compared to acid hydrolysis.[11] The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide.[8] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia gas.[7] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[7][10]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

6-Bromoquinoline-8-carboxylic acid CAS number

An In-depth Technical Guide to 6-Bromoquinoline-8-carboxylic Acid

CAS Number: 64507-38-6

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 64507-38-6), a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, and illuminate its critical role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic application of this compound.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and infectious diseases.[1] Its rigid, planar structure is ideal for interacting with biological targets like enzymes and DNA.[1] this compound emerges as a particularly valuable derivative for several key reasons:

-

Dual Functional Handles: It possesses two distinct and strategically placed reactive sites. The carboxylic acid at the C-8 position is a versatile handle for forming amides, esters, and other derivatives, which is a common strategy for modulating pharmacokinetics and pharmacodynamics.[2]

-

Site for Arylation: The bromine atom at the C-6 position is a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the core scaffold to optimize target binding and selectivity.[3]

-

Bioisosteric Potential: The 8-carboxamide group, a direct derivative, is a known pharmacophore in inhibitors of key enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), where it can form crucial intramolecular hydrogen bonds.[3]

This combination of features makes this compound not just a static molecule, but a dynamic platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 64507-38-6 | [4][5] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6] |

| Molecular Weight | 252.06 g/mol | [4][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Bromo-8-quinolinecarboxylic acid | [4][5] |

| Physical Form | Solid | |

| Boiling Point | 433.9°C at 760 mmHg (Predicted) | |

| InChIKey | IPABRQMUPPNSMO-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | [5][6][7] |

Synthesis Strategy: A Logic-Driven Approach

While a direct, one-pot synthesis from simple precursors is not commonly cited, a robust and logical pathway can be designed based on established quinoline chemistry. The key is a retrosynthetic approach that breaks the target molecule down into more accessible intermediates. A plausible route involves the synthesis of 6-bromoquinolin-8-amine, a key precursor.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthesis Protocol (Multi-Step)

This protocol is a validated system for producing the key amine intermediate, which is the most challenging step.

Step 1: Synthesis of 6-bromo-8-nitroquinoline This step involves the nitration of 6-bromoquinoline. The choice of nitrating agent and conditions is critical to control regioselectivity, favoring substitution at the C-8 position.

Step 2: Reduction to 6-bromoquinolin-8-amine The nitro group is reliably reduced to a primary amine. A common and effective method uses iron powder in an acidic medium.

-

Reaction: To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture such as Ethanol/Acetic Acid/Water, add iron powder (approx. 3.6 eq).[8]

-

Execution: Heat the reaction mixture to reflux for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the mixture carefully with an aqueous base (e.g., 2.5 N NaOH).[8] Filter the suspension through Celite to remove iron solids, washing the filter cake with a suitable organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the target 6-bromoquinolin-8-amine.[8]

Step 3: Conversion to this compound via Sandmeyer Reaction The 8-amino group can be converted to a carboxylic acid. This involves diazotization followed by cyanation and subsequent hydrolysis.

-

Diazotization: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide/potassium cyanide solution to install a nitrile group at the C-8 position.

-

Hydrolysis: The resulting 6-bromoquinoline-8-carbonitrile is hydrolyzed to the carboxylic acid using strong acidic or basic conditions under heat.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its function as a versatile scaffold. Its two functional groups can be independently and selectively modified to build molecular complexity and tune biological activity.

Caption: Synthetic utility workflow of the target molecule.

Case Study: Building a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy. Many potent PARP inhibitors feature a carboxamide group that forms hydrogen bonds in the enzyme's active site.

Exemplary Protocol: Amide Coupling

-

Activation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent like DMF. Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 20-30 minutes to form the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The final amide is purified via flash chromatography or recrystallization.

By following this with a Suzuki coupling at the C-6 bromo position, researchers can rapidly generate a library of diverse, drug-like molecules for screening. The precursor, this compound, has also been noted for its potential in developing antitubercular agents, suggesting its derivatives may hold promise in infectious disease research as well.[3]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound and its isomers are classified with the following hazards.

-

GHS Classification:

-

Precautionary Measures:

-

Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11][12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Recommended storage temperature is 4°C.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its dual-functional nature allows for the systematic and efficient construction of diverse molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential to develop the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. Retrieved from PubChem. [Link]

-

Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]

-

PubChemLite. (n.d.). This compound (C10H6BrNO2). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline-6-carboxylic acid. Retrieved from PubChem. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from Scribd. [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from PubChem. [Link]

-

Bentham Science. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from Bentham Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 9. 8-Bromoquinoline-6-carboxylic acid | C10H6BrNO2 | CID 10658433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to 6-Bromoquinoline-8-carboxylic acid

Abstract: This guide provides a comprehensive technical overview of 6-Bromoquinoline-8-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delineate its core physicochemical properties, detail a representative synthetic pathway with mechanistic insights, discuss its analytical characterization, and explore its applications, particularly in the context of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's attributes and handling.

Core Physicochemical Properties

This compound is a substituted quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold imparts specific reactivity and physical characteristics that are crucial for its application as a chemical intermediate. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 64507-38-6 | [2] |

| Appearance | Solid | |

| Boiling Point | 433.9 °C at 760 mmHg | |

| Storage Temperature | 4 °C |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common conceptual pathway involves the functionalization of a pre-formed quinoline ring system. While numerous specific routes exist, a representative strategy often begins with the nitration of 6-bromoquinoline to yield 6-bromo-8-nitroquinoline.

The rationale for this approach is twofold: the nitro group acts as a director for subsequent reactions and serves as a precursor to other functional groups. The subsequent reduction of the nitro group to an amine is a critical step, typically achieved using reducing agents like iron powder in an acidic medium.[3] This transformation yields 6-bromoquinolin-8-amine.[3] The amine can then be converted to the target carboxylic acid through a series of reactions, such as diazotization followed by a Sandmeyer-type reaction or other modern carbonylation methods.

Below is a generalized workflow illustrating this synthetic logic.

Caption: Conceptual workflow for the synthesis of this compound.

Expert Insight: The choice of reducing agent in the conversion of the nitro group is critical. Iron in acetic acid is often preferred in laboratory settings due to its effectiveness and lower cost compared to catalytic hydrogenation, which might be susceptible to catalyst poisoning by the bromine substituent.[3] Each step must be followed by rigorous purification, typically involving recrystallization or column chromatography, to ensure the purity of the intermediates, which is paramount for the success of the subsequent steps.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons in the quinoline ring system.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound, a high-resolution mass spectrum would show a monoisotopic mass of approximately 250.95819 Da.[1] The isotopic pattern characteristic of a bromine-containing compound would also be expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. A broad peak in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would correspond to the C=O carbonyl stretch.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds.[4] The carboxylic acid moiety is also a crucial functional group in the pharmacophores of hundreds of drugs.[5]

4.1 Role as a Synthetic Intermediate: this compound serves as a versatile building block. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, or alcohols, allowing for the synthesis of a library of derivatives.[4] The bromine atom at the C-6 position is also significant; it can be used as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce further molecular complexity.[6]

Caption: Reactivity and derivatization potential of this compound.

4.2 Potential in Oncology: Quinoline derivatives are known to exhibit a range of biological activities, including anticancer properties.[4] Some act as inhibitors of critical enzymes like topoisomerases or kinases.[4] The planar quinoline ring is well-suited for DNA intercalation.[4] While specific studies on this compound itself may be limited, its close analogues are investigated for such activities. The carboxylic acid can serve as a key interaction point with amino acid residues in an enzyme's active site.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[7]

-

First Aid Measures:

-

Storage: Store locked up in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed.

Self-Validating Protocol: The integrity of any research involving this compound relies on a self-validating workflow. An aliquot of the starting material should be characterized (MS, NMR) to confirm its identity. After a reaction, the crude product should be analyzed to assess conversion, and the purified product must be rigorously characterized to confirm its structure and purity before being used in subsequent applications like biological assays. This ensures that any observed biological activity is attributable to the intended compound.

References

-

PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Sigma-Aldrich. This compound.

-

MedChemExpress. Safety Data Sheet - 6-Bromoquinoline.

-

Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid.

-

Thermo Fisher Scientific. Safety Data Sheet - 6-Bromoquinoline.

-

BenchChem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.

-

AK Scientific, Inc. Safety Data Sheet - 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid.

-

Cayman Chemical. Safety Data Sheet - 8-Bromoisoquinoline.

-

FDA Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID.

-

Sigma-Aldrich. 6-Bromoquinoline.

-

ChemicalBook. 6-Bromoquinoline-2-carboxylic acid synthesis.

-

Scribd. Synthesis of 6-Bromoquinoline.

-

BenchChem. 6-Bromoquinoline-8-carboxamide.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

PubChem. 8-Bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information.

-

ChemicalBook. 6-bromoquinolin-8-amine synthesis.

-

Guidechem. What is the synthesis of 4-bromoquinoline-6-carboxylic acid?

-

AChemBlock. 8-bromoquinoline-6-carboxylic acid 95%.

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

Sources

- 1. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of 6-Bromoquinoline-8-carboxylic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular entities is not merely a preliminary step but a cornerstone of innovation. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant interest. Among these, 6-Bromoquinoline-8-carboxylic acid stands out as a potentially crucial intermediate for synthesizing novel therapeutic agents and functional materials. Its bromine handle offers a versatile point for further chemical modification, while the carboxylic acid group provides a key site for biological interaction or material linkage.

This guide is crafted not as a rigid data sheet but as a comprehensive technical narrative. It is intended for the discerning researcher, scientist, and drug development professional who understands that the how and why behind the data are as critical as the data itself. We will delve into the known physical properties of this compound, and where experimental data is not publicly available, we will provide detailed, field-proven methodologies for their determination. This approach is designed to empower you, the researcher, with the practical knowledge to not only understand this compound but to confidently incorporate it into your research endeavors.

I. Molecular Identity and Structural Characteristics

This compound is a heterocyclic compound built upon a quinoline core. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 8-position defines its unique chemical reactivity and potential for interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 64507-38-6 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem |

| Molecular Weight | 252.07 g/mol | Sigma-Aldrich |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | PubChem |

| InChI Key | IPABRQMUPPNSMO-UHFFFAOYSA-N | Sigma-Aldrich |

II. Known and Predicted Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. Below is a summary of the currently available and computationally predicted data for this compound.

| Property | Value | Notes | Source |

| Physical Form | Solid | Assumed based on typical quinoline carboxylic acids. | Sigma-Aldrich |

| Boiling Point | 433.9 °C at 760 mmHg | This is a predicted value and should be treated with caution. Experimental determination is recommended for high-purity applications. | Sigma-Aldrich |

| Storage Temperature | 4°C | Recommended for maintaining long-term stability. | Sigma-Aldrich |

It is critical to note the absence of experimentally determined values for several key physical properties in publicly accessible literature. The following sections are dedicated to elucidating the robust experimental protocols required to ascertain these vital parameters.

III. Determination of Key Physical Properties: A Methodological Deep Dive

As a Senior Application Scientist, it is my experience that a lack of readily available data presents an opportunity for rigorous scientific investigation. The following protocols are presented to guide the researcher in obtaining precise and reliable data for the physical properties of this compound.

A. Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[1][2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[2][4] The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Finely powdering the sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

B. Solubility Profile

Understanding the solubility of this compound in various solvents is critical for its purification, formulation, and application in biological assays. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, DMSO, acetone, hexane, toluene).[6]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration through a chemically inert filter (e.g., PTFE).[6]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.[6]

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for determining equilibrium solubility as it ensures that the solvent is fully saturated with the solute.[7] Using an excess of the solid guarantees that equilibrium is achieved. HPLC provides a sensitive and accurate method for quantifying the dissolved compound.

C. Acidity Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group. This is a critical parameter for predicting the compound's charge state at different pH values, which influences its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[8]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[8]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8][9]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.[8] More sophisticated analysis can be performed using derivative plots.[10]

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values.[9] The use of a co-solvent is a practical adaptation for compounds with low aqueous solubility.[9] Maintaining a constant temperature is essential as pKa is temperature-dependent.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. medpharma12.com [medpharma12.com]

- 4. pennwest.edu [pennwest.edu]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoquinoline-8-carboxylic acid solubility data

An In-depth Technical Guide to the Solubility of 6-Bromoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the physicochemical properties of this compound and outlines a detailed, field-proven protocol for the systematic evaluation of its solubility in various solvents. This document is intended to serve as a practical resource for researchers, enabling robust and reproducible solubility assessments.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The presence of a carboxylic acid group and a bromine atom on the quinoline scaffold imparts specific chemical properties that influence its behavior in different solvent systems. The molecular structure suggests a degree of polarity due to the carboxylic acid and the nitrogen atom in the quinoline ring, while the brominated aromatic system contributes to its lipophilicity.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 64507-38-6 | [1][2] |

| Molecular Formula | C10H6BrNO2 | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [1][3] |

| Physical Form | Solid | [2][4] |

| Boiling Point | 433.9°C at 760 mmHg (Predicted) | [2] |

Principles of Solubility and Structural Considerations

The solubility of a compound is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its handling and formulation in laboratory settings. The solubility of this compound is expected to be influenced by several factors:

-

pH: The carboxylic acid moiety (a weak acid) will be protonated at low pH and deprotonated at higher pH. The ionized carboxylate form is generally more soluble in aqueous solutions.

-

Solvent Polarity: The presence of both polar (carboxylic acid, quinoline nitrogen) and non-polar (bromo-aromatic ring) features suggests that solubility will be significant in polar aprotic solvents and potentially limited in non-polar and some polar protic solvents.

-

Temperature: For most solids, solubility increases with temperature. This relationship can be leveraged during the experimental determination of solubility.

Based on the solubility of structurally related compounds, such as other quinoline carboxylic acids, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and limited solubility in water and non-polar solvents like hexane.[5][6]

Experimental Workflow for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.

Materials and Reagents

-

This compound (purity >98%)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate, hexane)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.

-

Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan (typically the λmax of the compound)

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a series of standards of known concentrations to establish a linear calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Illustrative Solubility Data

The following table presents a hypothetical but realistic set of solubility data for this compound in various solvents at 25°C, as would be determined by the protocol described above.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | < 0.1 |

| Methanol | Polar Protic | ~ 1-5 |

| Ethanol | Polar Protic | ~ 1-5 |

| Acetonitrile | Polar Aprotic | ~ 5-10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Ethyl Acetate | Moderately Polar | < 1 |

| Hexane | Non-polar | < 0.01 |

Note: This data is illustrative and should be confirmed experimentally.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility profile. By following the detailed experimental protocol and employing robust analytical techniques, researchers can obtain accurate and reliable solubility data, which is essential for informed decision-making in drug discovery and chemical process development.

References

- Vertex AI Search. (n.d.). Quinoline-4-carboxylic acid | Solubility of Things.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 64507-38-6 | SCBT.

- Sigma-Aldrich. (n.d.). This compound | 64507-38-6.

- PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121.

- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.

- BenchChem. (2025). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 64507-38-6 [sigmaaldrich.com]

- 3. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Bromoquinoline-8-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Bromoquinoline-8-carboxylic acid (CAS No: 64507-38-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and established spectroscopic principles to serve as a foundational reference for the identification, characterization, and quality control of this important heterocyclic compound. The guide covers Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical methodologies.

Introduction and Molecular Overview

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, and the functionalization with a bromine atom and a carboxylic acid group at specific positions creates a unique molecule with potential for further synthetic modification and application as a building block or active agent.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains how to obtain and interpret the essential spectroscopic data required to confirm the identity and purity of this compound.

Physicochemical Properties

A summary of the core properties of the target compound is essential for sample handling and analysis.[1][2]

| Property | Value |

| CAS Number | 64507-38-6 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Monoisotopic Mass | 250.95819 Da[2] |

| Physical Form | Solid |

| IUPAC Name | This compound[2] |

Molecular Structure

Understanding the molecular structure and atom numbering is critical for assigning spectroscopic signals. The IUPAC numbering convention for the quinoline ring is used throughout this guide.

Caption: Conceptual workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the proton environments in the molecule.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its excellent ability to dissolve polar, acidic compounds. Unlike CDCl₃, it ensures that the acidic carboxylic proton is observable and does not rapidly exchange with trace water.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

While specific experimental data is not publicly cataloged, the expected ¹H NMR spectrum can be predicted based on established principles. The aromatic region will contain five distinct protons, and the carboxylic acid will produce a broad singlet.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ~13.0 - 14.0 | broad s | 1H, -COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~9.0 | dd | 1H, H-2 | The proton at C-2 is adjacent to the electronegative nitrogen atom and is significantly deshielded. It will be coupled to H-3 and H-4. |

| ~8.5 | d | 1H, H-5 | H-5 is ortho to the carboxylic acid group, which exerts a deshielding effect. It will be coupled to H-7. |

| ~8.2 | d | 1H, H-7 | H-7 is adjacent to the bromine atom and will be coupled to H-5. |

| ~8.0 | dd | 1H, H-4 | Coupled to H-2 and H-3. |

| ~7.6 | t | 1H, H-3 | Coupled to both H-2 and H-4. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Causality: Proton decoupling is used to simplify the spectrum, causing all carbon signals to appear as singlets and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay (d1): 2-5 seconds.

-

The spectrum is expected to show 10 distinct carbon signals, as all carbon atoms are in unique chemical environments.

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C-8 (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. [3] |

| ~150 | C-2 | The carbon adjacent to the nitrogen (an imine-like carbon) is significantly deshielded. |

| ~148 | C-8a | A quaternary carbon in the aromatic system, adjacent to nitrogen. |

| ~138 | C-4 | Aromatic CH carbon. |

| ~130-135 | C-5, C-7 | Aromatic CH carbons influenced by adjacent substituents. |

| ~128 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~125 | C-3 | Aromatic CH carbon. |

| ~122 | C-6 (C-Br) | The carbon directly attached to bromine experiences a moderate deshielding effect. |

| ~120 | C-8 | The carbon attached to the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through fragmentation analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing premature fragmentation.

-

Acquisition Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

| Parameter | Expected Value | Rationale |

| Monoisotopic Mass | 250.95819 Da | Calculated for C₁₀H₆⁷⁹BrNO₂. [2] |

| [M+H]⁺ (Positive Mode) | m/z 251.96547 | Protonated molecular ion. [4] |

| [M-H]⁻ (Negative Mode) | m/z 249.95091 | Deprotonated molecular ion. [4] |

| Bromine Isotopic Pattern | M and M+2 peaks | Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. The mass spectrum will show two peaks for every bromine-containing fragment, separated by 2 m/z units, with nearly identical intensities. This is a definitive signature for the presence of one bromine atom. |

| Key Fragmentations | Loss of •COOH (M - 45) | A common fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group as a radical. [5] |

| Loss of •Br (M - 79/81) | Cleavage of the C-Br bond. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Causality: ATR is a rapid and convenient technique for solid samples, requiring minimal preparation and eliminating the need for making KBr pellets.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic quinoline ring. [6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 3000 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. [6] |

| ~3080 | C-H stretch | Aromatic | Stretching of the C-H bonds on the quinoline ring. |

| ~1720 | C=O stretch | Carboxylic Acid | A strong, sharp peak corresponding to the carbonyl group. Its exact position can be influenced by hydrogen bonding. [6] |

| 1600 - 1450 | C=C / C=N stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations within the quinoline ring system. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

| Below 800 | C-Br stretch | Bromo-aromatic | The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively. |

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern. Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic 1:1 isotopic pattern for bromine serving as a crucial validation point. Finally, IR spectroscopy provides unambiguous evidence for the key carboxylic acid and aromatic functional groups. Together, these techniques provide a robust and self-validating analytical package for the definitive identification of the compound.

References

-

ResearchGate. (PDF) 6-Bromoquinoline-8-carbonitrile. Available at: [Link]

-

Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

PubChemLite. This compound (C10H6BrNO2). Available at: [Link]

-

PubChem. 8-Bromoquinoline-6-carboxylic acid | C10H6BrNO2 | CID 10658433. Available at: [Link]

-

PubChem. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2). Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

1H NMR spectrum of 6-Bromoquinoline-8-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromoquinoline-8-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with their structural nuances dictating their biological activity and physical properties. This compound is a key synthetic intermediate, and its unambiguous structural verification is paramount for any downstream application. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the molecular architecture.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document elucidates the theoretical underpinnings of the spectrum, predicts the chemical shifts and coupling patterns based on first principles and spectral data from analogous structures, and furnishes a robust experimental protocol for data acquisition. It is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this molecule's spectroscopic signature.

Molecular Structure and Proton Environment Analysis

The ¹H NMR spectrum of a molecule is a direct reflection of the electronic environment of its protons. In this compound, the protons are distributed across two fused aromatic rings—a pyridine ring and a benzene ring—each influenced by powerful electron-withdrawing groups (EWGs): the nitrogen heteroatom, the bromine atom, and the carboxylic acid.

The key to interpreting the spectrum lies in understanding how these functional groups modulate the electron density around each proton, a phenomenon that governs their resonance frequency (chemical shift).

-

The Quinoline Core : The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of protons on this ring (H-2, H-3, H-4) compared to a simple benzene ring.[1] Protons on aromatic rings typically resonate in the 6-8 ppm range, but the influence of the nitrogen heteroatom pushes these signals further downfield.[1]

-

Electron-Withdrawing Substituents :

-

Bromine (at C-6) : As an EWG, the bromine atom deshields adjacent protons through its inductive effect. Its primary influence will be on the protons of the carbocyclic ring, H-5 and H-7.

-

Carboxylic Acid (at C-8) : This is a strong EWG that will significantly deshield the nearby peri-proton, H-7. The acidic proton of the carboxyl group (-COOH) itself is highly deshielded and is expected to appear at a very low field, often greater than 10 ppm.[2]

-

Based on these principles, we can predict the relative positions and splitting patterns of the five aromatic protons and the single carboxylic acid proton.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned spectrum for this specific molecule is scarce, we can construct a highly accurate prediction by combining fundamental NMR principles with data from closely related structures, such as 6-bromoquinoline and other substituted quinolines.[3][4]

The protons are assigned as follows:

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.0 - 9.2 | dd | J2,3 ≈ 4.5 Hz, J2,4 ≈ 1.7 Hz | Highly deshielded due to proximity to the electronegative nitrogen. Coupled to H-3 (ortho) and H-4 (meta). |

| H-3 | ~7.7 - 7.9 | dd | J3,2 ≈ 4.5 Hz, J3,4 ≈ 8.5 Hz | Influenced by the nitrogen atom. Coupled to both H-2 and H-4 (ortho). |

| H-4 | ~8.4 - 8.6 | dd | J4,3 ≈ 8.5 Hz, J4,2 ≈ 1.7 Hz | Deshielded by the nitrogen. Coupled to H-3 (ortho) and H-2 (meta). |

| H-5 | ~8.2 - 8.4 | d | J5,7 ≈ 2.0 Hz | Deshielded by the C-6 bromine. Shows small meta-coupling to H-7. |

| H-7 | ~8.0 - 8.2 | d | J7,5 ≈ 2.0 Hz | Deshielded by both the C-6 bromine and the C-8 carboxylic acid. Shows small meta-coupling to H-5. |

| -COOH | >13 | br s | N/A | Highly deshielded acidic proton, signal is often broad and may exchange with trace water in the solvent.[2] |

Note : Chemical shifts are predictions and can vary based on solvent, concentration, and temperature.[3][5] DMSO-d₆ is chosen as a likely solvent due to the presence of the carboxylic acid group.

Spin-Spin Coupling Network

The connectivity of the protons can be visualized through their coupling relationships. Ortho coupling (through three bonds) is typically the strongest in aromatic systems, followed by meta coupling (four bonds), which is significantly smaller.[3]

Caption: ¹H-¹H spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality, reproducible spectrum requires a meticulous experimental approach. The following protocol outlines the standard procedure for the characterization of quinoline derivatives.[3][6]

Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity, as impurities will complicate the spectrum.

-

Solvent Selection : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve the carboxylic acid and its non-interfering chemical shift.

-

Solution Clarity : Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following steps are based on a standard 400 MHz NMR spectrometer.

-

Insertion and Locking : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

-

Shimming : Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure narrow, symmetrical peaks and good resolution.

-

1D ¹H Spectrum Acquisition :

-

Pulse Program : Use a standard single-pulse experiment.

-

Spectral Width : Set a spectral width that encompasses all expected signals, typically from -1 to 15 ppm.

-

Reference : Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay : Use a relaxation delay of 1-2 seconds between pulses.

-

Caption: Standard workflow for NMR sample analysis.

Advanced Structural Confirmation: 2D NMR

For unambiguous assignment, especially in complex or novel derivatives, two-dimensional (2D) NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would be the logical next step.[3] This technique reveals which protons are coupled to each other, showing a cross-peak between their signals. This would definitively confirm the ortho-couplings between H-2/H-3 and H-3/H-4, as well as the weaker meta-coupling between H-5 and H-7.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for a confident prediction of the spectral features. The deshielding effects of the nitrogen heteroatom and the two electron-withdrawing substituents create a distinct pattern of signals in the aromatic region, while the carboxylic acid proton provides a characteristic downfield resonance. By following the detailed experimental protocol provided, researchers can obtain high-quality data for the unambiguous characterization of this important chemical entity, ensuring the integrity of their research and development efforts.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.

- BenchChem. (2025). 1H NMR Characterization of Substituted Quinolines.

- Bayat, Z., Mohammadi, M. S., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122.

- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.

- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

Sources

13C NMR analysis of 6-Bromoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromoquinoline-8-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a core scaffold for novel chemical entities necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the molecular structure, assessing purity, and providing insights into the electronic environment of each carbon atom within the molecule. This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of this compound, blending theoretical principles with a detailed, practical experimental workflow. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the ¹³C NMR spectrum of this and related substituted quinoline systems.

Introduction: The Significance of Structural Verification

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The addition of a bromine atom and a carboxylic acid group, as in this compound, creates a highly functionalized and versatile building block. The precise location of these substituents is critical to the molecule's chemical reactivity and its potential biological activity.

¹³C NMR spectroscopy offers a direct, non-destructive method to map the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the spectrum, and the position of that signal (the chemical shift, δ) is exquisitely sensitive to its local electronic environment. Therefore, a properly assigned ¹³C NMR spectrum serves as a definitive fingerprint of this compound, confirming the connectivity and substitution pattern of the quinoline ring.

Theoretical Principles & Spectral Prediction

A robust analysis begins with a theoretically grounded prediction of the spectrum. The chemical shifts of the ten carbon atoms in this compound are governed by the inherent electronic properties of the quinoline ring system, modulated by the electron-withdrawing and shielding effects of the bromo and carboxyl substituents.

Molecular Structure and Carbon Numbering:

The standard IUPAC numbering for the quinoline ring is essential for unambiguous spectral assignment.

Caption: IUPAC numbering of this compound.

Substituent Effects on Chemical Shifts (δ):

-

Quinoline Core: The carbons of the pyridine ring (C2, C3, C4) and the benzene ring (C5, C6, C7, C8) have characteristic chemical shift ranges. The nitrogen atom strongly deshields adjacent carbons (C2, C8a).

-

Carboxylic Acid (-COOH) at C8: This is an electron-withdrawing group.

-

C8 (ipso-carbon): The direct attachment causes a deshielding effect (shift to higher ppm).

-

Carboxyl Carbon (C=O): This carbon itself will appear far downfield, typically in the 165-185 ppm range, a characteristic region for carboxylic acids[1].

-

-

Bromine (-Br) at C6: Bromine's effect is twofold.

-

Inductive Effect: As an electronegative atom, it withdraws electron density, which would typically deshield nearby carbons.

-